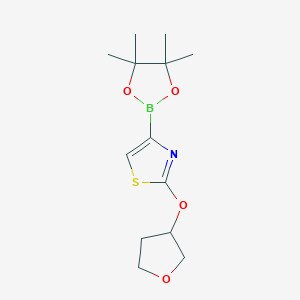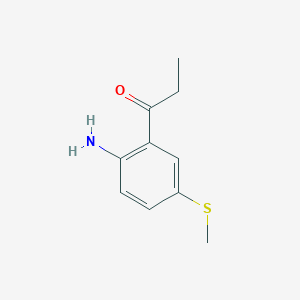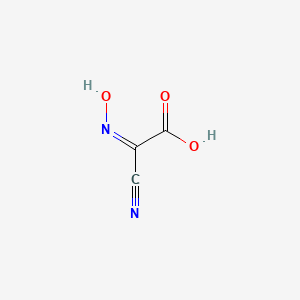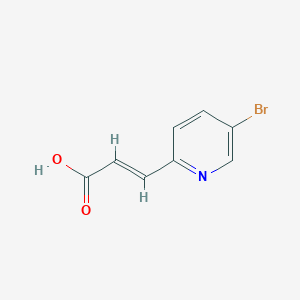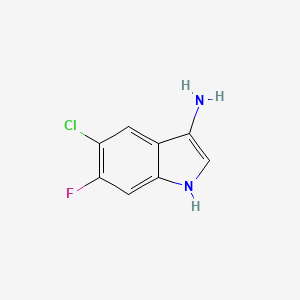
1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a cyclopentane derivative, characterized by the presence of a methoxy group and a carbaldehyde group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde typically involves the reaction of 3,3-dimethylcyclopentanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This is followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually sufficient.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Methanol is commonly used as the solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed:
Oxidation: 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid.
Reduction: 1-Methoxy-3,3-dimethylcyclopentane-1-methanol.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
1-Methoxycyclopentane-1-carbaldehyde: Lacks the dimethyl groups, resulting in different chemical and physical properties.
3,3-Dimethylcyclopentane-1-carbaldehyde: Lacks the methoxy group, affecting its reactivity and applications.
Cyclopentanecarboxaldehyde: A simpler structure without the methoxy and dimethyl groups, leading to different uses and properties.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8(2)4-5-9(6-8,7-10)11-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
DCHUFLNPPKJYBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1)(C=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)

![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
